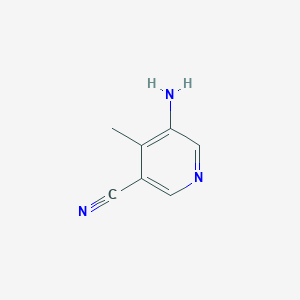

5-Amino-4-methylnicotinonitrile

概要

説明

5-Amino-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H7N3

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 5-Amino-4-methylnicotinonitrile typically begins with readily available starting materials such as 4-methylpyridine and ammonia.

Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve continuous flow synthesis to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Nucleophilic Addition: The nitrile group in 5-Amino-4-methylnicotinonitrile can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.

Substitution Reactions: The amino group can participate in substitution reactions with electrophiles, replacing a hydrogen atom with another functional group.

Condensation Reactions: The amino group can also engage in condensation reactions with carboxylic acids or aldehydes to form amides or imines.

Common Reagents and Conditions:

Nucleophilic Addition: Common nucleophiles include Grignard reagents and organolithium compounds.

Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are often used.

Condensation Reactions: Carboxylic acids and aldehydes are typical reactants in these reactions.

Major Products:

Nucleophilic Addition: Formation of substituted pyridines.

Substitution Reactions: Various substituted derivatives depending on the electrophile used.

Condensation Reactions: Formation of amides and imines.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

5-Amino-4-methylnicotinonitrile has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of nicotinonitriles exhibit activity against various bacterial strains, including Pseudomonas aeruginosa. In vitro studies have shown that modifications to the structure can enhance antibacterial properties, making these compounds valuable in drug development for treating infections .

Antitumor Properties

Studies have demonstrated that certain derivatives of this compound possess antitumor activity. For instance, compounds derived from this nitrile have been evaluated for their ability to inhibit tumor cell proliferation in various cancer models. These findings suggest a promising avenue for developing new anticancer therapies .

Organic Synthesis

Building Block in Synthesis

this compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the preparation of various heterocycles, which are important in pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in nucleophilic substitutions and cyclization reactions, facilitating the creation of diverse chemical entities.

Reagent in Chemical Reactions

This compound is also employed as a reagent in several chemical transformations, including oxidation and reduction reactions. Its ability to undergo substitution reactions makes it a valuable tool for chemists aiming to modify existing compounds or synthesize new ones .

Agricultural Sciences

Plant Growth Regulators

Research has shown that derivatives of this compound can act as plant growth regulators. These compounds have been tested for their effectiveness in enhancing plant growth and yield, particularly in crops like sunflower. Laboratory experiments have indicated that certain formulations can improve resistance to herbicides and promote healthier growth patterns .

Herbicide Safeners

Some studies have identified the potential of these compounds as herbicide safeners, which protect crops from the harmful effects of herbicides while allowing for effective weed control. This application is particularly relevant in sustainable agriculture practices where minimizing chemical exposure is critical .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound against Pseudomonas aeruginosa. The results indicated that specific modifications increased binding affinity to bacterial targets, leading to improved efficacy against resistant strains.

Case Study 2: Plant Growth Regulation

Research conducted at a leading agricultural university explored the effects of this compound derivatives on sunflower seedlings. The results showed significant improvements in growth metrics compared to controls, highlighting the compound's potential as a natural growth enhancer.

作用機序

The mechanism by which 5-Amino-4-methylnicotinonitrile exerts its effects is primarily through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the amino group can act as a base and participate in hydrogen bonding. These interactions allow the compound to engage in various chemical reactions, making it a versatile intermediate in organic synthesis.

類似化合物との比較

4-Methylnicotinonitrile: Lacks the amino group, making it less reactive in certain types of chemical reactions.

5-Amino-3-methylnicotinonitrile: Similar structure but with the amino group in a different position, leading to different reactivity and applications.

Uniqueness:

生物活性

5-Amino-4-methylnicotinonitrile (5-AMN) is a compound of significant interest due to its diverse biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes various research findings on the biological activity of 5-AMN, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-AMN is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5-position and a methyl group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that 5-AMN exhibits multiple mechanisms of biological activity:

- Inhibition of Enzymatic Activity : Studies have shown that 5-AMN can inhibit specific enzymes involved in inflammatory pathways. For instance, it has been noted to affect the p38 MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation .

- Antimicrobial Properties : In vitro studies have demonstrated that 5-AMN possesses antimicrobial activity against various pathogens. Its efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has been documented, suggesting potential applications in treating bacterial infections .

- Anti-inflammatory Effects : The compound has been associated with the modulation of pro-inflammatory cytokines. Research indicates that it may reduce levels of tumor necrosis factor (TNF) and interleukin-1 (IL-1), which are critical mediators in inflammatory responses .

Antimicrobial Activity

A recent study evaluated the antimicrobial effects of 5-AMN against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standardized agar dilution methods. The results indicated that:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli ATCC 25922 | 50 |

| Pseudomonas aeruginosa ATCC 27853 | 25 |

These findings underscore the compound's potential as an antimicrobial agent, particularly in clinical settings where resistant strains are prevalent .

Anti-inflammatory Mechanisms

In a study investigating the anti-inflammatory effects of 5-AMN, researchers observed a significant reduction in inflammatory markers in treated cell lines. The compound was shown to:

- Decrease TNF levels by approximately 40%.

- Inhibit IL-1 production by about 30%.

These results suggest that 5-AMN could be beneficial in managing conditions characterized by chronic inflammation .

Therapeutic Applications

Given its biological activities, 5-AMN holds promise for several therapeutic applications:

- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.

- Inflammatory Disorders : The anti-inflammatory effects suggest potential use in conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Cancer Research : Preliminary studies indicate that compounds similar to 5-AMN may have anticancer properties by modulating signaling pathways involved in tumor growth .

特性

IUPAC Name |

5-amino-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYUOYLOZIDVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。